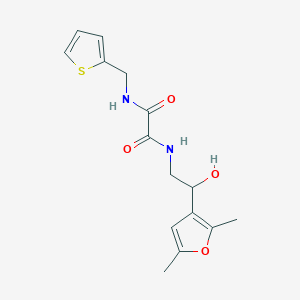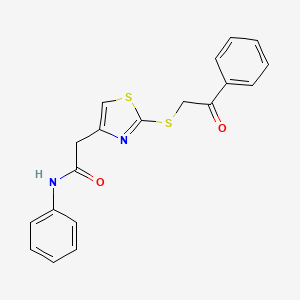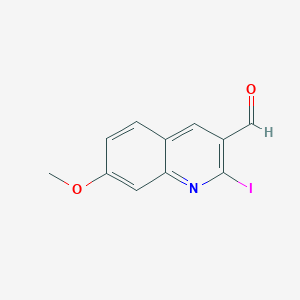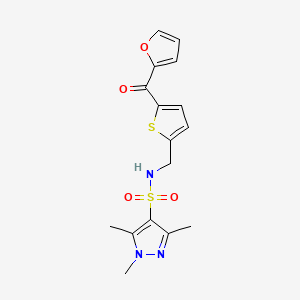![molecular formula C18H13F3N2O2S B2990853 4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 1903326-40-8](/img/structure/B2990853.png)
4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a trifluoromethyl group, which is a functional group in organic chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a trifluoromethyl group, and a benzamide group. The thiazole ring and the trifluoromethyl group are likely to contribute to the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Anticancer Activity
A series of substituted benzamides, related to the chemical structure of interest, were synthesized and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited superior anticancer activities compared to reference drugs, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial Agents
Thiazole derivatives, closely related to the compound , were synthesized and screened for antimicrobial activity. Some molecules demonstrated potent antibacterial activity, especially against Gram-positive strains, and were more effective than reference drugs in inhibiting pathogenic strains (Bikobo et al., 2017).
Material Science Applications
Research into N-(thiazol-2-yl)benzamide derivatives revealed their potential as supramolecular gelators, with specific derivatives showing gelation behavior in ethanol/water and methanol/water mixtures. This study emphasizes the importance of methyl functionality and multiple non-covalent interactions in gelation behavior, useful for designing new materials (Yadav & Ballabh, 2020).
Synthesis of Novel Compounds
Thiazolepyridine derivatives, synthesized via a green, one-pot method, showed moderate antibacterial activity. This sustainable and economical synthesis route offers a pathway to creating new antibacterial agents, highlighting the versatility of thiazole and benzamide frameworks in medicinal chemistry (Karuna et al., 2021).
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-3-1-2-12(10-14)11-23-16(24)13-4-6-15(7-5-13)25-17-22-8-9-26-17/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJMHOYRCXTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)


![7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2990778.png)

![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)
![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)

![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)
![6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2990791.png)

